molecular formula C15H16N2O5 B11660250 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11660250
M. Wt: 304.30 g/mol
InChI Key: YVABMRGONYJDHK-LZYBPNLTSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted hydrazones or hydrazides.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O5/c1-9-11(4-5-22-9)15(19)17-16-8-10-6-12(20-2)14(18)13(7-10)21-3/h4-8,18H,1-3H3,(H,17,19)/b16-8+

InChI Key

YVABMRGONYJDHK-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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